2-{[(3,4-Dichlorophenyl)imino]methyl}phenol
Overview
Description
2-{[(3,4-Dichlorophenyl)imino]methyl}phenol is a chemical compound with the molecular formula C₁₃H₉Cl₂NO. It is a member of the Schiff base family, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by the presence of a phenol group and a dichlorophenyl group connected through an imine linkage. It has applications in various fields including chemistry, biology, and medicine due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dichlorophenyl)imino]methyl}phenol typically involves the condensation reaction between 3,4-dichloroaniline and salicylaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Reactants: 3,4-dichloroaniline and salicylaldehyde.
Solvent: Ethanol.
Conditions: Reflux for several hours.
The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Dichlorophenyl)imino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3,4-Dichlorophenyl)imino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has explored its potential as an inhibitor for certain enzymes and proteins, including those related to diseases such as cancer and viral infections.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-{[(3,4-Dichlorophenyl)imino]methyl}phenol involves its interaction with molecular targets through its phenol and imine groups. These functional groups allow the compound to form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes and proteins. The pathways involved often include the disruption of cellular processes in microorganisms, leading to their antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3,4-Dichlorophenyl)imino]methyl}-4-bromophenol
- 4-chloro-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol
Uniqueness
2-{[(3,4-Dichlorophenyl)imino]methyl}phenol is unique due to its specific substitution pattern on the phenyl ring and the presence of both phenol and imine functional groups. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)iminomethyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c14-11-6-5-10(7-12(11)15)16-8-9-3-1-2-4-13(9)17/h1-8,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMZWOFWWGXAIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263057 | |
Record name | 2-[[(3,4-Dichlorophenyl)imino]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15768-21-5 | |
Record name | 2-[[(3,4-Dichlorophenyl)imino]methyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15768-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC204528 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204528 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[[(3,4-Dichlorophenyl)imino]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-(3,4-DICHLOROPHENYLIMINO)-O-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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